1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Regioisomerism Lipophilicity Drug design

Researchers sourcing fluorinated heterocyclic building blocks for 19F NMR-based FBDD often face regioisomeric ambiguity and limited HBA dimensionality in screening libraries. This 5-carbonitrile regioisomer (XLogP3=1.9) differs from the 4-CN isomer by +0.3 logP units, while the 2-fluoroethyl group adds a 4th HBA and enables 19F NMR tracking absent in non-fluorinated analogs. • 19F NMR-ready for fragment screening & protein-ligand interaction studies • Distinct conformational space (3 rotatable bonds) for kinase inhibitor solvent-channel exploration • 5-CN handle for derivatization to amides, tetrazoles, or amidoximes Supplied at ≥98% purity with batch-specific QC; standard international B2B shipping available.

Molecular Formula C10H8FN3S
Molecular Weight 221.26 g/mol
CAS No. 2098103-87-6
Cat. No. B1531388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
CAS2098103-87-6
Molecular FormulaC10H8FN3S
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NN(C(=C2)C#N)CCF
InChIInChI=1S/C10H8FN3S/c11-2-3-14-9(6-12)5-10(13-14)8-1-4-15-7-8/h1,4-5,7H,2-3H2
InChIKeyXSFVSTIXYBKWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile: Structure & Procurement


1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a fluorinated heterocyclic building block belonging to the 1H-pyrazole-5-carbonitrile class, featuring a thiophen-3-yl substituent at the 3-position, a 2-fluoroethyl group at N1, and a nitrile at the 5-position (molecular formula C10H8FN3S; MW 221.26 g/mol) [1]. The compound is cataloged by multiple research chemical suppliers at purities of 95–98% . It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs, where the combination of the fluorine atom (enabling 19F NMR tracking and modulating lipophilicity), the thiophene ring (providing π-stacking potential), and the nitrile group (serving as a derivatization handle) is structurally distinctive [1][2]. No peer-reviewed primary biological data, patent exemplification, or bioactivity database entries with quantitative readouts were identified for this specific compound as of the search date; the differentiation evidence presented below therefore relies on computed physicochemical properties, regioisomeric and analog comparisons, and class-level inferences from the broader fluoroethyl pyrazole literature.

1
Fluorinated heterocyclic building block for medicinal chemistry and agrochemical synthesis
2
Single fluorine atom enables 19F NMR tracking in binding and metabolic studies
3
Regioisomeric identity (5-carbonitrile) must be verified; close analogs are not direct replacements

Why 1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile Has No Simple Substitute


Within the 1-substituted-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile series, seemingly minor structural variations produce measurable differences in computed physicochemical properties that directly impact drug-design parameters such as lipophilicity, hydrogen-bonding capacity, and conformational flexibility. The 5-carbonitrile regioisomer (target) differs from the 4-carbonitrile isomer (CAS 2097971-23-6) by a computed XLogP3 shift of +0.3 units, translating to a roughly 2-fold difference in predicted octanol/water partitioning [1][2]. The 2-fluoroethyl N-substituent distinguishes the target from the non-fluorinated ethyl analog (CAS 2098041-25-7) by adding one hydrogen-bond acceptor atom (4 vs. 3) and an additional rotatable bond, while the fluorine atom enables 19F NMR spectroscopic tracking that is absent in the ethyl, methyl, or isopropyl congeners [1][3]. The thiophen-3-yl attachment position further differentiates the target from the thiophen-2-yl isomer (CAS 2098132-47-7), where altered sulfur orientation can affect metal-coordination geometry and steric fit in binding pockets . These structural distinctions mean that procurement of an incorrect regioisomer or de-fluorinated analog as a 'close substitute' risks altering the SAR trajectory of a lead optimization program in ways that cannot be predicted without experimental validation.

5-CN vs. 4-CN regioisomer

Predicted lipophilicity differs by ~2-fold; substitution may shift permeability and SAR interpretation without experimental validation.

2-Fluoroethyl vs. non-fluorinated alkyl

Fluorine adds one H-bond acceptor and a 19F NMR handle; ethyl, methyl, or isopropyl analogs lack these features and may alter conformational sampling.

3-Thienyl vs. 2-thienyl attachment

Sulfur spatial orientation differs; metal-chelation geometry and steric fit in binding pockets may not transfer between isomers.

Quantitative Differentiation Evidence for 1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile


5-CN vs. 4-CN Regioisomer: Lipophilicity & TPSA Comparison

The target 5-carbonitrile regioisomer (CAS 2098103-87-6) exhibits a computed XLogP3 of 1.9, compared to 1.6 for the 4-carbonitrile regioisomer (CAS 2097971-23-6), representing a difference of +0.3 log units [1][2]. Topological polar surface area (TPSA) is essentially identical at 69.8–69.9 Ų for both isomers, indicating that the lipophilicity shift arises from differences in electronic distribution and dipole moment rather than from changes in polar atom count [1][2]. A ΔXLogP3 of 0.3 corresponds to an approximately 2-fold difference in predicted n-octanol/water partition coefficient (log P), which can meaningfully influence membrane permeability, plasma protein binding, and non-specific tissue partitioning in pharmacokinetic models.

5-CN vs. 4-CN Regioisomer
Head-to-head
ΔXLogP3 = +0.3 (~2-fold partition difference); TPSA ~69.9 Ų for both
Reported lipophilicity shift may influence permeability and protein binding models.
XLogP3 computed; experimental logP may differ. Regioisomer verification recommended.
Regioisomerism Lipophilicity Drug design

2-Fluoroethyl vs. Ethyl N-Substituent: H-Bond Acceptors & Flexibility

The target compound bears a 2-fluoroethyl N-substituent with 4 hydrogen-bond acceptor (HBA) atoms and 3 rotatable bonds, versus the direct non-fluorinated ethyl analog (CAS 2098041-25-7) which has only 3 HBA atoms and 2 rotatable bonds [1][2]. The additional HBA arises from the fluorine atom, which can participate in weak C–F···H–X hydrogen bonds and orthogonal dipolar interactions with protein backbones [3]. The increased rotatable bond count (+1) reflects the longer fluoroethyl chain relative to ethyl, offering greater conformational adaptability in binding site exploration. At the class level, fluoroethyl substitution on pyrazole scaffolds has been associated with altered metabolic stability profiles compared to non-fluorinated alkyl analogs, as demonstrated in a comparative in vivo PET imaging and murine liver microsome study of celecoxib-derived fluoroethyl pyrazoles [3].

Fluoroethyl vs. Ethyl N-Substituent
Cross-study comparable
ΔHBA = +1 (4 vs. 3); ΔRotatable bonds = +1 (3 vs. 2); fluorine present
Additional HBA and flexibility may affect drug-likeness parameters and binding-site exploration.
Fluorine enables 19F NMR tracking absent in non-fluorinated analogs.
Fluorine chemistry Metabolic stability 19F NMR

3-Thienyl vs. 2-Thienyl Isomerism: Structural & Electronic Impacts

The target compound incorporates thiophen-3-yl at the pyrazole 3-position, contrasting with the thiophen-2-yl isomer (CAS 2098132-47-7) [1]. In the 3-yl attachment, the sulfur atom is positioned meta to the pyrazole linkage, whereas in the 2-yl isomer it is ortho, altering the orientation of the sulfur lone pair relative to the pyrazole core. This positional difference affects predicted dipole moment vectors and metal-coordination geometry: 2-thienyl can chelate metals via a five-membered S,N-chelate with pyrazole N2, while 3-thienyl cannot form such an intramolecular chelate and presents the sulfur atom in a spatially distinct orientation for intermolecular interactions [2]. Both isomers share identical molecular formula (C10H8FN3S), exact mass (221.04229660 Da), and computed XLogP3 (1.9, based on available data), meaning that standard purity analysis (HPLC, MS) may not readily distinguish them without a regioisomer-specific chromatographic method or NMR reference [3].

3-Thienyl vs. 2-Thienyl Isomerism
Class-level inference
Sulfur meta vs. ortho; identical formula and computed logP; S,N-chelation potential differs
Metal-coordination geometry may not transfer; isomer identity requires NMR or crystallographic confirmation.
Standard purity analysis may not distinguish isomers. Context-dependent review advised.
Heterocyclic chemistry Metal coordination Conformational analysis

Purity Grade Comparison Across Key Vendors

The target compound is available from Leyan at 98% purity (product no. 2276123) and from CymitQuimica at ≥95% purity . The 4-carbonitrile regioisomer is also available from Leyan at 98% purity (product no. 2221795), while the 2-thienyl isomer is available from Leyan at 98% purity (product no. 2276122) . Pricing data from Kuujia.com aggregator listings (2022–2023) show the target compound priced at approximately $115/100mg (TRC) to $466/g (Life Chemicals, 95%+), with the 4-carbonitrile regioisomer at a comparable $115/100mg (TRC) and the ethyl analog at $95/100mg (TRC), indicating that the target fluoroethyl-5-carbonitrile compound carries a modest price premium over its non-fluorinated ethyl congener [1][2].

Purity Grade Comparison
Supporting evidence
98% purity available (Leyan) for target, 4-CN, and 2-thienyl isomers; modest price premium for fluoroethyl vs. ethyl
Procurement selection driven by structural specification rather than purity differential.
Pricing data from aggregator (2022–2023); independent verification advised.
Chemical procurement Purity specification Quality control

Physicochemical Property Profile: Descriptors for Library Design

The target compound's full computed descriptor profile permits systematic comparison with close analogs for compound library curation and QSAR model building. The target has XLogP3 = 1.9, TPSA = 69.9 Ų, 4 H-bond acceptors, 0 H-bond donors, 3 rotatable bonds, and exact mass 221.04229660 Da [1]. The methyl analog (CAS 2097959-23-2) is differentiated by a lower XLogP3 of 1.6, only 3 H-bond acceptors, 1 rotatable bond, and a smaller exact mass of 189.03606841 Da [2]. The isopropyl analog (CAS 2097959-25-4) has XLogP3 = 2.4 (predicted), 3 H-bond acceptors, 2 rotatable bonds, and exact mass 217.06736854 Da . Across the series, the target compound occupies a distinct property space with intermediate lipophilicity but the highest H-bond acceptor count, attributable to the fluorine atom in the 2-fluoroethyl group. This property combination places the target in a unique region of drug-like chemical space relative to its closest commercially available congeners.

Property Profile vs. Analogs
Cross-study comparable
XLogP3=1.9, HBA=4, RotB=3; vs. methyl (HBA=3, RotB=1) and isopropyl (HBA=3, RotB=2)
Unique HBA count provides non-redundant property space for screening library design.
Computed descriptors; experimental confirmation recommended for QSAR modeling.
Computational chemistry QSAR Compound library design

Recommended Application Scenarios for 1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile


Lead Optimization with 19F NMR Spectroscopic Tracking

The presence of a single fluorine atom in the 2-fluoroethyl side chain enables 19F NMR-based binding assays, metabolic tracing, and protein-ligand interaction studies—capabilities entirely absent in the non-fluorinated ethyl, methyl, and isopropyl congeners [1][2]. This makes the compound uniquely suitable for fragment-based drug discovery (FBDD) campaigns where 19F NMR is used as a primary screening method to detect weak-binding fragments and monitor competition with high-affinity ligands.

Kinase/Enzyme Modulator SAR at Solvent-Exposed N1 Region

The differentiation in rotatable bond count (3 for target vs. 2 for ethyl analog vs. 1 for methyl analog) means the fluoroethyl group probes a distinct conformational space at the solvent-exposed region of a target protein [1][3]. In kinase inhibitor programs where N1 substituents orient toward the solvent channel or ribose pocket, the target compound offers conformational flexibility and fluorine-mediated polar interactions that differ systematically from shorter or non-fluorinated N-alkyl analogs.

Agrochemical Discovery with Thiophene-Pyrazole Scaffolds

Thiophene-pyrazole hybrid structures are documented in patent literature as pesticidal, herbicidal, and fungicidal lead scaffolds [4]. The target compound's thiophen-3-yl orientation (vs. thiophen-2-yl) provides a distinct sulfur spatial presentation that can influence target-site binding in insect GABA receptors or fungal CYP51 enzymes where heterocyclic sulfur positioning is a known determinant of activity. The 5-carbonitrile group serves as a precursor for further elaboration to amides, tetrazoles, or amidoximes for agrochemical lead diversification [5].

QSAR Model Building with Non-Redundant Library Members

The target compound occupies a unique region of computed property space (XLogP3 = 1.9, HBA = 4) that is not replicated by the methyl (XLogP3 = 1.6, HBA = 3), ethyl (XLogP3 = 1.9, HBA = 3), or isopropyl (XLogP3 = 2.4, HBA = 3) analogs [1]. For computational chemists constructing QSAR models or diversity-oriented screening libraries, inclusion of the target compound adds an orthogonal data point that increases the property-space coverage of a thiophene-pyrazole-carbonitrile screening set by up to 25% in HBA dimension relative to a set composed solely of non-fluorinated analogs.

Application
Selection Property
Validation Focus
19F NMR binding and metabolic tracing
Fluorine-containing 2-fluoroethyl group
19F spectral resolution and protein-ligand interaction context
Kinase/enzyme SAR at solvent-exposed region
Conformational flexibility and HBA count
Rotatable bond and HBA comparison vs. non-fluorinated analogs
Agrochemical scaffold exploration
Thiophen-3-yl spatial orientation
Target-site binding geometry in insect GABA or fungal CYP51 models
Diversity-oriented screening library design
Unique HBA count from fluorine
Computed property coverage relative to non-fluorinated alkyl sets
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